Technical Monograph: Diethyl (3-hydroxyphenyl)phosphonate
Technical Monograph: Diethyl (3-hydroxyphenyl)phosphonate
Advanced Synthesis, Characterization, and Bioisosteric Utility
Executive Summary
Diethyl (3-hydroxyphenyl)phosphonate (CAS: 33733-32-3) represents a critical scaffold in organophosphorus chemistry, serving as a versatile intermediate for the synthesis of phosphonic acids and biologically active phosphate mimics.[1][2][3] Unlike its para-substituted counterparts, the meta-hydroxyl isomer exhibits unique electronic stability during acid hydrolysis, preserving the P–C bond under conditions that typically cleave electron-rich aryl phosphonates. This guide details the optimized synthesis via Hirao cross-coupling, spectroscopic signatures, and its strategic application in medicinal chemistry as a phosphatase inhibitor precursor.
Chemical Identity & Physicochemical Profile[1][4][5][6][7]
| Parameter | Data |
| CAS Number | 33733-32-3 |
| IUPAC Name | Diethyl (3-hydroxyphenyl)phosphonate |
| Molecular Formula | C₁₀H₁₅O₄P |
| Molecular Weight | 230.20 g/mol |
| Physical State | Viscous colorless to pale yellow liquid |
| Solubility | Soluble in DMSO, MeOH, EtOH, CHCl₃; Sparingly soluble in water |
| Boiling Point | ~160–165 °C at 0.5 mmHg (Predicted based on congeners) |
| Key Functional Groups | Phosphonate ester ( |
Synthetic Pathways & Optimization
The most robust route to Diethyl (3-hydroxyphenyl)phosphonate is the Hirao Cross-Coupling reaction . This palladium-catalyzed P–C bond formation overcomes the limitations of the classical Michaelis-Arbuzov reaction, which is generally ineffective for aryl halides.
Primary Protocol: Pd-Catalyzed Hirao Coupling
Reaction Logic: This protocol utilizes a Pd(II)/Pd(0) catalytic cycle to couple diethyl phosphite with 3-iodophenol. The use of a base neutralizes the HI byproduct, driving the equilibrium forward.
-
Reagents:
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Substrate: 3-Iodophenol (1.0 equiv)
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Reagent: Diethyl phosphite (1.1 equiv)
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Catalyst: Pd(OAc)₂ (5 mol%) or Pd(PPh₃)₄ (3-5 mol%)
-
Base: Triethylamine (Et₃N) (1.5 equiv)
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Solvent: Ethanol (Green alternative) or Toluene (Classical)
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Step-by-Step Methodology:
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Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon. Oxygen exclusion is critical to prevent phosphite oxidation and catalyst deactivation.
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Reagent Charging: Add 3-iodophenol (10 mmol) and Pd(OAc)₂ (0.5 mmol) to the flask. Dissolve in anhydrous Ethanol (20 mL).
-
Addition: Add Triethylamine (15 mmol) followed by the slow, dropwise addition of Diethyl phosphite (11 mmol) via syringe. Note: Exotherm is possible.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) or ³¹P NMR.
-
Endpoint: Disappearance of diethyl phosphite signal (~7 ppm, d,
= 690 Hz) and appearance of product (~18 ppm).
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically purified via flash column chromatography (Gradient: 0→5% MeOH in DCM).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the oxidative addition of the aryl halide and the ligand exchange with the phosphite.
Figure 1: Catalytic cycle of the Hirao cross-coupling reaction for aryl phosphonate synthesis.
Spectroscopic Characterization
Reliable identification relies on the distinct coupling patterns of the phosphorus atom.
-
³¹P NMR (162 MHz, CDCl₃):
- 16.0 – 19.0 ppm: Appears as a singlet (decoupled) or multiplet (coupled). This shift is diagnostic for aryl phosphonates. Absence of the P-H coupling doublet (seen in starting material) confirms conversion.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region (
6.9 – 7.5 ppm): Multiplet, 4H. The meta-substitution pattern is complex but distinct from para (symmetric doublets). -
Hydroxyl (
~8.0 – 9.0 ppm): Broad singlet, D₂O exchangeable. -
Ethoxy Groups (
4.0 – 4.2 ppm): Multiplet (dq), 4H ( ). -
Methyl Groups (
1.2 – 1.4 ppm): Triplet, 6H ( ).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated 231.07; Found 231.1.
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Applications in Drug Discovery & Materials[4]
Bioisosteres in Medicinal Chemistry
Diethyl (3-hydroxyphenyl)phosphonate is a "masked" anion. Upon hydrolysis, it yields (3-hydroxyphenyl)phosphonic acid, a stable bioisostere of phenyl phosphate.
-
Phosphatase Inhibition: The phosphonic acid moiety (
) resists enzymatic cleavage by phosphatases, unlike the labile ester bond, allowing it to act as a competitive inhibitor. -
Stability Advantage: The meta-hydroxyl group provides electronic stabilization.[4] Unlike para-hydroxyphenyl phosphonates, which can undergo P–C bond cleavage in strong acid (reverting to phenol and inorganic phosphate), the meta isomer retains the P–C bond during hydrolysis (e.g., refluxing 6M HCl).
Experimental Workflow: Hydrolysis to Active Pharmacophore
Figure 2: Hydrolysis workflow converting the diester prodrug/intermediate to the active phosphonic acid.
Handling, Stability & Safety
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Hazards:
-
Skin/Eye Irritant: The phenolic moiety and phosphonate ester can cause irritation. Wear nitrile gloves and safety glasses.
-
Inhalation: Avoid aerosols; handle in a fume hood.
-
-
Spill Cleanup: Absorb with sand or vermiculite. Neutralize surfaces with dilute sodium bicarbonate solution.
References
-
Hirao, T., et al. (1981).[5] "New applications of palladium-catalyzed cross-coupling: preparation of aryl phosphonates." Synthesis.
-
Kalek, M., & Stawinski, J. (2008). "Palladium-catalyzed C-P bond formation: mechanistic studies." Organometallics.
-
BenchChem Technical Support. "Synthesis of (3-Hydroxyphenyl)phosphonic acid: Stability Notes."
-
PubChem Compound Summary. "Diethyl (3-hydroxyphenyl)phosphonate (CAS 33733-32-3)."[1][2]
-
GuideChem. "Chemical Properties and Suppliers for CAS 33733-32-3."
